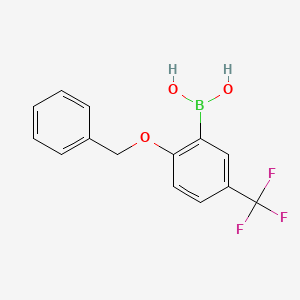
5-(Bromomethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “5-(Bromomethyl)quinoline” is C10H8BrN .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)quinoline” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .
Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . The physical and chemical properties of “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
5-(Bromomethyl)quinoline serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of ethyl 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo-[3,2-a]quinoline-4-carboxylate, highlighting its role in expanding the structural diversity of quinoline derivatives through bromination reactions (Ukrainets et al., 2007). Similarly, the application of 2,4-bis(halomethyl)quinoline in synthesizing structurally novel quinoline derivatives showcases the versatility of halomethylquinoline building blocks in constructing complex molecules with potential biological activities (Yang Li et al., 2019).
Potential Anticancer Activities
Derivatives of 5-(Bromomethyl)quinoline have been explored for their anticancer properties. The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derived from bromomethylquinoline compounds, have shown significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Li Wang et al., 2012).
Antibacterial and Antimicrobial Applications
The antimicrobial potential of 5-(Bromomethyl)quinoline derivatives has also been a subject of interest. For example, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Hisato Ishikawa et al., 2012).
Chemical Synthesis and Methodological Advances
Methodological advances in the chemical synthesis involving 5-(Bromomethyl)quinoline are evident in the development of novel synthetic routes and applications. The compound has been used in the synthesis of complex molecules through reactions such as the Reformatsky reaction, showcasing its utility in constructing compounds with potential biological and therapeutic activities (J. Michael et al., 2001).
Safety And Hazards
Orientations Futures
Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.
Propriétés
IUPAC Name |
5-(bromomethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 |
Source


|
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)quinoline | |
CAS RN |
1260796-73-3 |
Source


|
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

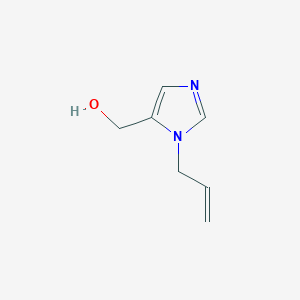
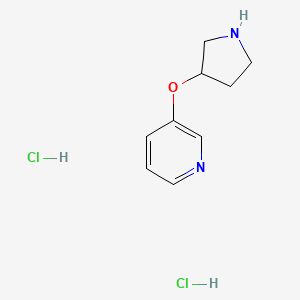
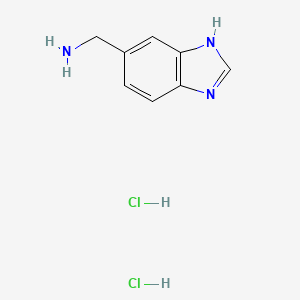
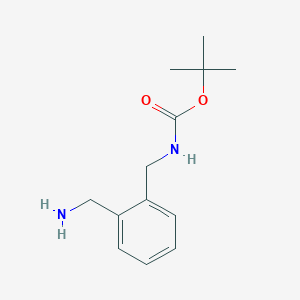
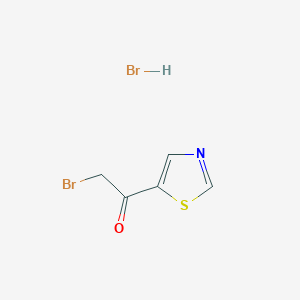
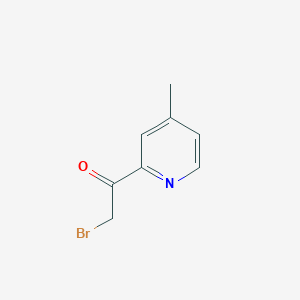
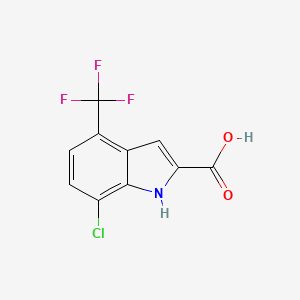

amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
